molecular formula C9H12O B1654335 Spiro[3.5]non-7-en-6-one CAS No. 221342-49-0

Spiro[3.5]non-7-en-6-one

Cat. No.: B1654335
CAS No.: 221342-49-0
M. Wt: 136.19 g/mol
InChI Key: WBMWURFLKPUABN-UHFFFAOYSA-N
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Description

Spiro[3.5]non-7-en-6-one is a spirocyclic compound characterized by a unique structure where two rings share a single common atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[3.5]non-7-en-6-one typically involves the dialkylation of an activated carbon center. One common method is the reaction of a 1,3-dihalide with a suitable nucleophile under basic conditions. This process forms the spirocyclic core by creating two new carbon-carbon bonds . Another approach involves the cyclization of a linear precursor through intramolecular reactions, often facilitated by a catalyst or under specific temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may utilize continuous flow synthesis techniques to enhance efficiency and yield. These methods often involve automated systems that precisely control reaction parameters, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Spiro[3.5]non-7-en-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Strong bases (e.g., sodium hydride), nucleophiles (e.g., Grignard reagents).

Major Products

Mechanism of Action

The mechanism by which spiro[3.5]non-7-en-6-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure can enhance the compound’s stability and specificity, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[3.5]non-7-en-6-one is unique due to its specific ring size and the presence of an enone functional group, which imparts distinct chemical reactivity and potential biological activity. Its compact and rigid structure makes it an attractive candidate for various applications, particularly in the design of bioactive molecules and advanced materials .

Properties

IUPAC Name

spiro[3.5]non-6-en-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c10-8-3-1-4-9(7-8)5-2-6-9/h1,3H,2,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBMWURFLKPUABN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC=CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10450734
Record name Spiro[3.5]non-7-en-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221342-49-0
Record name Spiro[3.5]non-7-en-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=221342-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[3.5]non-7-en-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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